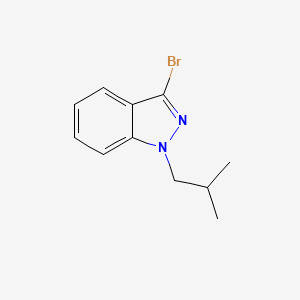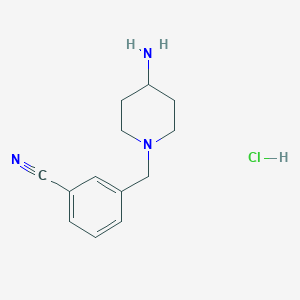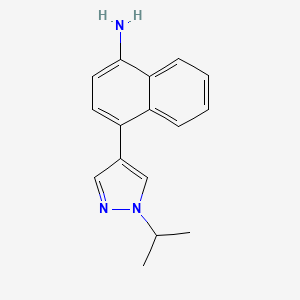
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthylamine with acetic anhydride to form an intermediate, which is then reacted with methylhydrazine and a suitable aldehyde to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(2-thienyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
- 1-(5-Methyl-3-(4-pyridyl)-1H-1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 1-(5-Methyl-3-(naphthalen-2-yl)-1H-1,2,4-triazol-1-yl)ethan-1-one stands out due to the presence of the naphthyl group, which imparts unique electronic and steric properties. This structural feature can enhance its binding affinity to biological targets and improve its overall bioactivity.
Propriétés
Numéro CAS |
61598-92-3 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(5-methyl-3-naphthalen-2-yl-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-16-15(17-18(10)11(2)19)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3 |
Clé InChI |
KNKWBLHSNCNHHS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C(=O)C)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)



![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)



